Cas no 1080-44-0 (N-p-Tosylglycine)

N-p-Tosylglycine is a synthetic organic compound primarily used as an intermediate in peptide synthesis and pharmaceutical research. Its key advantages include high purity and stability, making it suitable for precise chemical transformations. The tosyl (p-toluenesulfonyl) protecting group enhances reactivity in amide bond formation, while the glycine moiety provides versatility in constructing peptide backbones. This compound is particularly valuable in controlled reactions where selective deprotection is required. Its well-defined structure ensures reproducibility in research applications, and it is often employed in the development of bioactive molecules. N-p-Tosylglycine is typically handled under standard laboratory conditions, with compatibility in common organic solvents.
N-p-Tosylglycine structure
N-p-Tosylglycine structure
Product Name:N-p-Tosylglycine
CAS No:1080-44-0
MF:C9H11NO4S
MW:229.25294137001
MDL:MFCD00045898
CID:40705
PubChem ID:135726999
Update Time:2025-06-13

N-p-Tosylglycine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methylphenylsulfonamido)acetic acid
    • N-(p-Toluenesulfonyl)glycine
    • N-p-Toluenesulfonylglycine
    • N-P-TOSYLGLYCINE
    • (4-Methylphenylsulfonylamino)acetic Acid
    • N-[(4-Methylphenyl)sulfonyl]glycine
    • N-Tos-Gly-OH
    • N-Tosylglycine
    • Tos-Gly-OH
    • WDR5 0103
    • 2-[(4-methylphenyl)sulfonylamino]acetic acid
    • SR-01000393622-1
    • DS-13625
    • EN300-00514
    • AKOS001060050
    • MFCD00045898
    • CS-0046764
    • F0020-0600
    • NSC-25821
    • HY-W053699
    • EU-0000679
    • 2-(4-methylbenzenesulfonamido)acetic acid
    • n-(toluene-4-sulfonyl)glycine
    • BDBM50016567
    • NCGC00325861-01
    • Glycine, N-((4-methylphenyl)sulfonyl)-
    • NSC25821
    • tosyl-glycine
    • 2-[(4-methylphenyl)sulfonylamino]ethanoic acid
    • N-4-Tosylglycine
    • CBDivE_003168
    • DTXSID00148355
    • T2803
    • SY033142
    • N-(toluene-4-sulfonyl)-glycine
    • Glycine, N-[(4-methylphenyl)sulfonyl]-
    • AM81796
    • J-523301
    • Z45658546
    • Oprea1_169137
    • Tosylglycin
    • (Toluene-4-sulfonylamino)-acetic acid
    • A801797
    • 1080-44-0
    • SCHEMBL760439
    • J-002047
    • HMS1607N08
    • BB 0219377
    • N-p-toluenesulfonyl-dl-glycine
    • CHEMBL287486
    • AB00275149-04
    • NSC 25821
    • Glycine, N-p-toluenesulfonyl-
    • ([(4-Methylphenyl)sulfonyl]amino)acetic acid #
    • FT-0633313
    • N-p-Tosylglycine, 97%
    • N-[(4-Methylphenyl)sulfonyl]glycne
    • 2-{[(4-methylphenyl)sulfonyl]amino}acetic acid
    • SR-01000393622
    • BBL022967
    • ALBB-020390
    • DB-040805
    • STL087629
    • (4-METHYLBENZENESULFONAMIDO)ACETIC ACID
    • 625-711-9
    • N-p-Tosylglycine
    • MDL: MFCD00045898
    • Inchi: 1S/C9H11NO4S/c1-7-2-4-8(5-3-7)15(13,14)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
    • InChI Key: VDKFCCZUCXYILI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NCC(=O)O)(=O)=O

Computed Properties

  • Exact Mass: 229.04100
  • Monoisotopic Mass: 229.041
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.8
  • Topological Polar Surface Area: 91.8A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.369
  • Melting Point: 147.0 to 151.0 deg-C
  • Boiling Point: 430°Cat760mmHg
  • Flash Point: 213.9°C
  • Refractive Index: 1.567
  • PSA: 91.85000
  • LogP: 1.82960
  • Solubility: Not determined

N-p-Tosylglycine Security Information

N-p-Tosylglycine Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

N-p-Tosylglycine Pricemore >>

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N-p-Tosylglycine Related Literature

Additional information on N-p-Tosylglycine

Comprehensive Guide to N-p-Tosylglycine (CAS No. 1080-44-0): Properties, Applications, and Industry Insights

N-p-Tosylglycine (CAS No. 1080-44-0), a specialized organic compound, has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This sulfonamide derivative, characterized by the presence of a tosyl (p-toluenesulfonyl) group attached to a glycine moiety, serves as a versatile intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "N-p-Tosylglycine synthesis", "CAS 1080-44-0 applications", and "tosyl-protected amino acids", reflecting its relevance in peptide coupling and drug development.

The molecular formula of N-p-Tosylglycine (C9H11NO4S) features a carboxylic acid functional group adjacent to the sulfonamide nitrogen, enabling diverse reactivity patterns. Recent studies highlight its role in green chemistry initiatives, particularly in solvent-free reactions—a trending topic in sustainable synthesis. Analytical techniques such as HPLC purification and NMR characterization are critical for quality control, addressing common queries about "N-p-Tosylglycine purity analysis".

In pharmaceutical applications, CAS 1080-44-0 is pivotal for constructing peptidomimetics, a hot topic in targeted drug discovery. Its tosyl group acts as a protective moiety during multi-step syntheses, a feature often explored in searches like "amine protection strategies". The compound’s crystalline form (melting point ~158-160°C) and solubility profile in polar aprotic solvents make it suitable for automated solid-phase peptide synthesis (SPPS)—a technique dominating recent publications.

Emerging trends in bioconjugation chemistry have further elevated interest in N-p-Tosylglycine, particularly for antibody-drug conjugate (ADC) development. Industry forums frequently discuss its compatibility with click chemistry protocols, aligning with the demand for modular synthesis approaches. Stability studies under varying pH conditions—another frequently searched topic—confirm its utility in controlled-release formulations.

From a commercial perspective, suppliers emphasize GMP-grade N-p-Tosylglycine to meet regulatory requirements for preclinical studies. The compound’s shelf-life optimization and storage conditions (e.g., desiccated at 2-8°C) are critical considerations for buyers searching "CAS 1080-44-0 supplier specifications". Patent analyses reveal growing use in neurology-focused small molecules, reflecting broader therapeutic area trends.

Environmental impact assessments of N-p-Tosylglycine derivatives address the rising demand for eco-friendly pharmaceuticals. Computational chemistry studies leveraging molecular docking simulations—a high-interest keyword—predict its metabolite interactions, supporting rational drug design. These advancements respond to frequent queries about "tosylglycine derivatives in silico modeling".

In academic settings, CAS 1080-44-0 serves as a model compound for teaching protecting group chemistry, with laboratory manuals detailing its use in undergraduate organic synthesis courses. This educational dimension complements industry needs, creating a knowledge bridge for professionals searching "tosyl-based reaction mechanisms".

Future research directions may explore N-p-Tosylglycine’s potential in biodegradable polymer synthesis—an area gaining traction in materials science. Cross-disciplinary collaborations could unlock applications in enzyme immobilization matrices, answering niche search queries about "sulfonamide linkers in biocatalysis". Continuous process optimization remains a priority, as evidenced by publications on flow chemistry adaptations for scaled production.

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